molecular formula C12H16N4 B1517842 3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine CAS No. 862368-62-5

3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

Cat. No. B1517842
CAS RN: 862368-62-5
M. Wt: 216.28 g/mol
InChI Key: GUULKYKPJKFSFK-UHFFFAOYSA-N
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Description

“3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-tert.butylpyrazole intermediates reacted with ethylenediamine or propylenediamine via C2 SN Ar to offer N 1-(4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)ethane-1,2-diamine .


Molecular Structure Analysis

The molecular structure of “3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine” consists of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. The pyrazole ring is substituted at the 3-position with a tert-butyl group and at the 1-position with a pyridin-2-yl group .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Novel Compounds

This compound serves as a precursor in the synthesis of novel molecules with potential pharmacological activities. The ambient-temperature synthesis of derivatives, such as N-pyrazolyl imines , has been reported to yield significant results . These derivatives are crucial for developing new drugs with improved efficacy and reduced side effects.

Anti-inflammatory Applications

Derivatives of 3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine have been studied for their anti-inflammatory properties. They have shown promising results in inhibiting the production of pro-inflammatory cytokines and mediators, which are crucial in the body’s response to inflammation .

Material Science

The compound’s derivatives are used in material science for creating new materials with unique properties. These materials can have applications ranging from electronics to coatings, benefiting from the compound’s structural versatility .

Biological Activity Profiling

Researchers use this compound to profile biological activities of new chemical entities. It is an important scaffold in the design of molecules that can interact with various biological targets, aiding in the discovery of new therapeutic agents .

Pharmacological Research

In pharmacological research, the compound is employed to develop inhibitors for specific enzymes or receptors. This is particularly relevant in the design of selective tyrosine kinase inhibitors, which are important in cancer therapy .

Drug Design and Discovery

The compound is integral in drug design, serving as a building block for creating new drugs. Its derivatives are being explored for their potential use in treating various diseases, including cardiovascular conditions and erectile dysfunction .

Chemical Synthesis Methodology

It is also used in developing new chemical synthesis methodologies. For example, it has been utilized in condensation reactions to produce compounds with high yields, which is beneficial for industrial-scale production .

Anti-cancer Research

Lastly, derivatives of this compound are being investigated for their anti-cancer properties. They are being tested for their ability to inhibit cancer cell growth and proliferation, which could lead to new treatments for various types of cancer .

Future Directions

The future directions for the study of “3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine” could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. Given the anti-inflammatory effects observed with similar compounds , this compound could be of interest in the development of new anti-inflammatory drugs.

properties

IUPAC Name

5-tert-butyl-2-pyridin-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-12(2,3)9-8-10(13)16(15-9)11-6-4-5-7-14-11/h4-8H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUULKYKPJKFSFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

CAS RN

862368-62-5
Record name 3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The title compound was prepared from 4,4-dimethyl-3-oxopentane nitrile and 2-hydrazinopyridine, using the same method as that described for preparation 7, as a solid in 99% yield.
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Synthesis routes and methods II

Procedure details

The title compound was prepared from 4,4-dimethyl-3-oxopentane nitrite and 2-hydrazinopyridine, using the same method as that described for preparation 7, as a solid in 99% yield.
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4,4-dimethyl-3-oxopentane nitrite
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99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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